

Spectroscopic Data for 1,1-Divinylcyclopropane: A Technical Guide

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Compound of Interest

Compound Name: Cyclopropane, 1,1-diethenyl-

Cat. No.: B095174

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Introduction

1,1-Divinylcyclopropane is a strained cyclic hydrocarbon of significant interest in organic synthesis due to its propensity to undergo thermal rearrangement reactions. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and for monitoring its chemical transformations. This technical guide provides a summary of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,1-divinylcyclopropane, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data

While extensive research has been conducted on the reactivity of 1,1-divinylcyclopropane, obtaining detailed, published spectroscopic data for the isolated parent compound has proven challenging. The information presented herein is based on available data for closely related structural analogs, namely vinylcyclopropane and 1,2-divinylcyclopropane, to provide representative spectroscopic characteristics. It is important to note that the actual chemical shifts and absorption frequencies for 1,1-divinylcyclopropane may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,1-divinylcyclopropane is expected to be complex due to spin-spin coupling between the vinyl and cyclopropyl protons. Based on data for vinylcyclopropane, the following chemical shift regions are anticipated:

Proton Type	Representative Chemical Shift (δ , ppm)	Multiplicity
Vinylic (=CH)	5.0 - 6.0	Multiplet
Vinylic (=CH ₂)	4.8 - 5.2	Multiplet
Cyclopropyl (CH)	1.2 - 1.8	Multiplet
Cyclopropyl (CH ₂)	0.4 - 0.9	Multiplet

Note: Data is based on analogous compounds and should be considered as an estimation for 1,1-divinylcyclopropane.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. For 1,1-divinylcyclopropane, the following approximate chemical shifts are expected:

Carbon Type	Representative Chemical Shift (δ , ppm)
Vinylic (=CH)	135 - 145
Vinylic (=CH ₂)	110 - 120
Quaternary Cyclopropyl (C)	25 - 35
Cyclopropyl (CH ₂)	5 - 15

Note: Data is based on analogous compounds and should be considered as an estimation for 1,1-divinylcyclopropane.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 1,1-divinylcyclopropane is expected to show absorptions characteristic of both the vinyl groups and the cyclopropane ring.

Vibrational Mode	Representative Frequency (cm ⁻¹)	Intensity
=C-H stretch (vinyl)	3080 - 3010	Medium
C-H stretch (cyclopropyl)	3000 - 2900	Medium
C=C stretch (vinyl)	1640 - 1620	Medium
CH ₂ scissoring (cyclopropyl)	~1450	Medium
C-H bend (vinyl)	1000 - 910	Strong
Cyclopropane ring deformation	1050 - 1000	Medium

Note: Data is based on analogous compounds and should be considered as an estimation for 1,1-divinylcyclopropane.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of volatile organic compounds like 1,1-divinylcyclopropane.

NMR Spectroscopy Protocol

Sample Preparation:

- **Solvent Selection:** Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. For nonpolar compounds like 1,1-divinylcyclopropane, deuterated chloroform (CDCl₃) is a common choice.
- **Sample Concentration:** Prepare a solution of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

- Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ^1H and ^{13}C NMR, with its signal defined as 0.00 ppm.

Instrumental Parameters:

- Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence is typically used.
 - Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses.
 - Number of Scans: For a sufficiently concentrated sample, 8-16 scans are usually adequate.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.
 - Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: A delay of 2-5 seconds.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., several hundred to thousands) is required to obtain a good signal-to-noise ratio.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the solvent or TMS signal.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of different protons.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid):

- Salt Plates: Use clean, dry salt plates (e.g., NaCl or KBr) that are transparent to IR radiation.
- Sample Application: Place one to two drops of the neat liquid sample onto the center of one salt plate.
- Sandwiching: Place the second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.
- Handling Volatile Samples: For a volatile compound like 1,1-divinylcyclopropane, perform the sample preparation and measurement quickly to minimize evaporation. A sealed liquid cell can also be used.

Instrumental Parameters:

- Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment to subtract any atmospheric (CO_2 , H_2O) or instrumental contributions.
- Sample Spectrum: Place the prepared salt plate assembly or sealed cell in the sample holder of the spectrometer.
- Acquisition:

- Spectral Range: Typically scan from 4000 to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is generally sufficient for routine characterization.
- Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

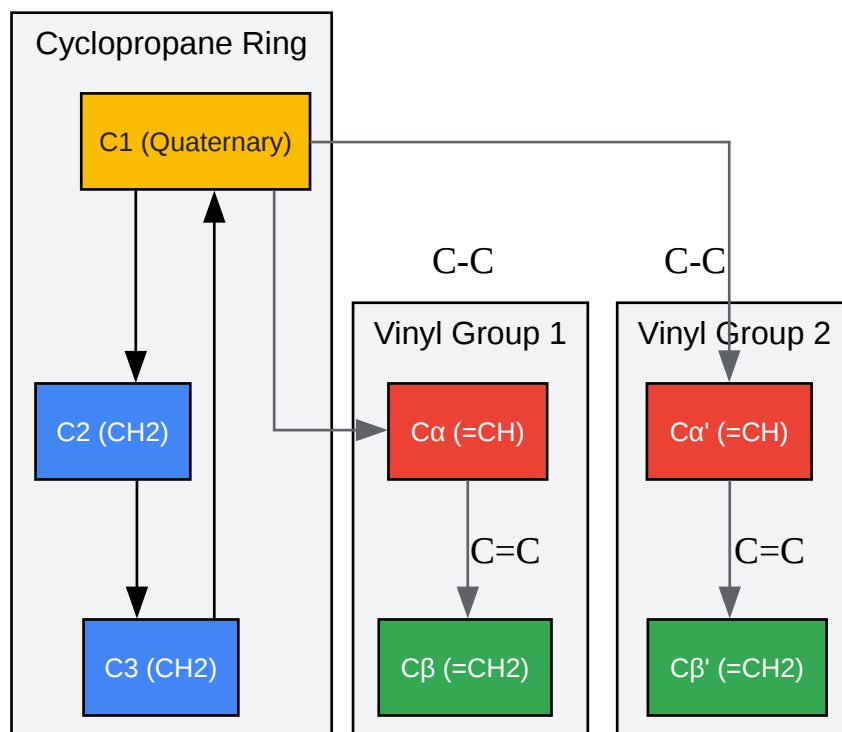
Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Identify and label the major absorption bands in the spectrum.

Visualization of Key Structural Features

The following diagram illustrates the key structural components of 1,1-divinylcyclopropane that give rise to its characteristic spectroscopic signals.

Structural Features of 1,1-Divinylcyclopropane for Spectroscopy



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Caption: Key carbon environments in 1,1-divinylcyclopropane.

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